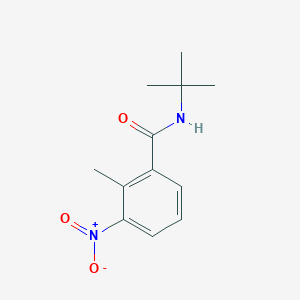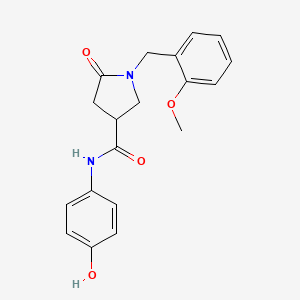![molecular formula C19H23N3O3 B11027812 8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11027812.png)
8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a pyrroloquinoline core, makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps:
Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline skeleton.
Introduction of the Piperazinomethyl Group: This can be achieved through nucleophilic substitution reactions where a piperazine derivative is introduced to the core structure.
Methoxylation and Methylation: The methoxy and methyl groups are introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The piperazinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is of interest due to its potential interactions with biological macromolecules. It can be used in studies involving enzyme inhibition, receptor binding, and as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism by which 8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their substituents.
Pyrroloquinoline Derivatives: Similar compounds include pyrroloquinoline quinone (PQQ), which is known for its role in biological redox reactions.
Uniqueness
What sets 8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its combination of functional groups. The presence of the piperazinomethyl group, along with the methoxy and dimethyl groups, provides a unique set of chemical properties and potential biological activities not found in other similar compounds.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential for future research and application
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-methoxy-11,11-dimethyl-9-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C19H23N3O3/c1-19(2)10-12(11-21-6-4-20-5-7-21)14-8-13(25-3)9-15-16(14)22(19)18(24)17(15)23/h8-10,20H,4-7,11H2,1-3H3 |
InChI Key |
XWNLPCDLYKHDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCNCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


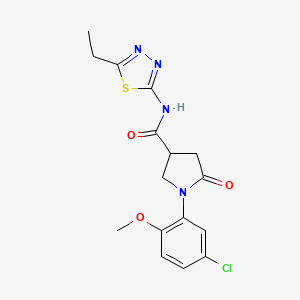
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11027743.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11027750.png)
![Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11027752.png)
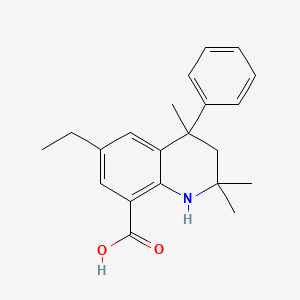

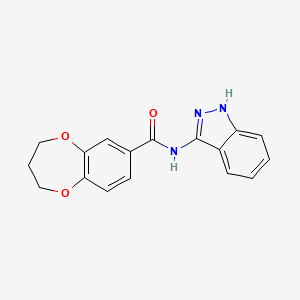
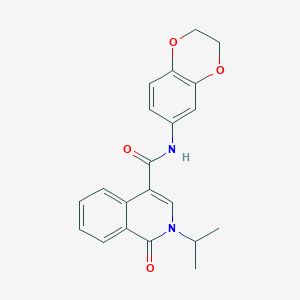
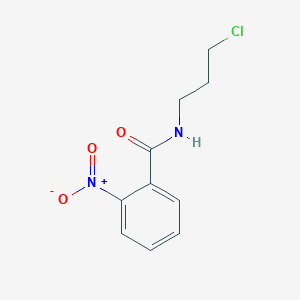
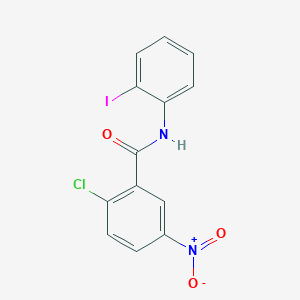
![1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11027797.png)
![2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11027800.png)
